molecular formula C22H26N2O4 B3016485 3-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide CAS No. 954010-38-9

3-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide

Cat. No.: B3016485
CAS No.: 954010-38-9
M. Wt: 382.46
InChI Key: KAIQCFOFVQTIEP-UHFFFAOYSA-N
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Description

This compound belongs to the propanamide class, characterized by a central propanamide backbone substituted with a 4-methoxyphenyl group and a 2-phenylmorpholin-4-yl moiety. The 4-methoxyphenyl group enhances lipophilicity and may influence receptor binding, while the morpholine ring contributes to solubility and metabolic stability.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-27-19-10-7-17(8-11-19)9-12-21(25)23-15-22(26)24-13-14-28-20(16-24)18-5-3-2-4-6-18/h2-8,10-11,20H,9,12-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIQCFOFVQTIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the methoxyphenyl intermediate.

    Synthesis of the Phenylmorpholinyl Intermediate: This step involves the reaction of 2-phenylmorpholine with an appropriate reagent to form the phenylmorpholinyl intermediate.

    Coupling Reaction: The final step involves the coupling of the methoxyphenyl intermediate with the phenylmorpholinyl intermediate in the presence of a coupling agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Structural Differences vs. Target Compound Key Properties/Applications
3-Chloro-N-(4-methoxyphenyl)propanamide () Chlorine replaces morpholinyl-ethyl group; simpler backbone. Crystal structure shows strong C=O···H–N hydrogen bonds (1.2326 Å C=O bond) .
3-Cyclopentyl-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}propanamide () Cyclopentyl substituent; morpholine linked via ether-oxygen. Higher lipophilicity due to cyclopentyl group; potential kinase inhibition applications.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide () Indole-ethyl and fluorobiphenyl substituents. Enhanced π-π stacking potential; studied for serotonin receptor modulation.
N-[2-(2-Fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide () Coumarin core replaces morpholine; fluorophenyl ethyl chain. Fluorescence properties; explored as a COX-2 inhibitor.
3-(4-Methoxyphenyl)-N-(phenylcarbamothioyl)acrylamide () Acrylamide backbone; thiourea substituent. Derived from natural products; tested for cytotoxicity (no activity on WiDr cells).

Physicochemical Properties

  • Polarity : The morpholine ring in the target compound improves water solubility compared to purely aromatic analogues like 3-chloro-N-(4-methoxyphenyl)propanamide, which relies on weaker C–H···O interactions .
  • Thermal Stability : Morpholine-containing derivatives (e.g., ) exhibit higher melting points (>200°C) due to rigid hydrogen-bonded networks, whereas thiourea derivatives () decompose at lower temperatures.

Biological Activity

3-(4-Methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, influencing several biochemical pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical characteristics:

PropertyDescription
Molecular Formula C21H27N3O4
Molecular Weight 385.5 g/mol
IUPAC Name This compound
Canonical SMILES CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)N3CCOC(C3)C4=CC=CC=C4

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Preliminary studies suggest that it may modulate the activity of certain proteins involved in cell signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines, indicating its potential as an anticancer agent.
    Cell LineIC50 Value (µM)
    MCF-715.63
    A54912.34
    A37510.50
  • Mechanism of Action : Western blot analyses revealed that treatment with this compound increased p53 expression levels and induced caspase-3 cleavage, suggesting activation of apoptotic pathways in cancer cells .

Neuroprotective Effects

Research has also pointed towards neuroprotective properties associated with compounds containing morpholine structures:

  • Acetylcholinesterase Inhibition : Similar derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation in neurodegenerative diseases .
  • Cell Viability Studies : Compounds structurally related to this compound have been tested for their ability to protect neuronal cells from oxidative stress, demonstrating promising results in preserving cell viability under stress conditions.

Case Studies

  • In Vivo Studies : In a recent animal model study, administration of the compound led to a significant reduction in tumor size compared to controls, supporting its potential efficacy as an anticancer treatment.
  • Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of this compound in patients with advanced-stage cancers, focusing on dosage optimization and side effect profiles.

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